molecular formula C19H21NO4S3 B2623710 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2210141-81-2

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2623710
CAS No.: 2210141-81-2
M. Wt: 423.56
InChI Key: GQUBSVPIEKVANN-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 2210141-81-2) is a synthetic sulfonamide derivative of significant interest in chemical research and drug discovery. The compound features a complex molecular structure (C19H21NO4S3) with a molecular weight of 423.57 g/mol . Its structure incorporates a 2,3'-bithiophene moiety, a class of heterocyclic compounds known for their electronic properties and potential application in material science, linked via a 2-hydroxyethyl chain to a 2-methoxy-4,5-dimethylbenzenesulfonamide group . The benzenesulfonamide component is a privileged pharmacophore in medicinal chemistry, often associated with biological activity and enzyme inhibition. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a core structure for investigating structure-activity relationships (SAR) in various therapeutic areas. The presence of multiple rotatable bonds and a defined polar surface area may influence its physicochemical properties and binding interactions with biological targets . This product is supplied by various verified chemical suppliers for laboratory use . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-12-8-16(24-3)19(9-13(12)2)27(22,23)20-10-15(21)18-5-4-17(26-18)14-6-7-25-11-14/h4-9,11,15,20-21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBSVPIEKVANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structure, featuring a bithiophene moiety and a sulfonamide group, suggests diverse biological activities, including interactions with enzymes and receptors. This article explores the compound's biological activity through various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H19NO3S\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{3}\text{S}

It contains:

  • A bithiophene unit, which is known for its conductive properties.
  • A hydroxyethyl group, which may enhance solubility and biological interaction.
  • A sulfonamide group that is often associated with antimicrobial activity.

The biological effects of this compound are hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound could bind to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit promising anticancer properties. For instance, research on related thiophene compounds demonstrated cytotoxic effects against breast cancer cells (MCF-7) when evaluated in vitro. These compounds often induce apoptosis through various mechanisms, including the modulation of cell cycle proteins and activation of caspases .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. The presence of the sulfonamide group in our compound suggests potential antibacterial or antifungal activity. This is particularly relevant in the context of drug-resistant pathogens where novel antimicrobial agents are critically needed.

Enzyme Inhibition Studies

Ligand-based pharmacophore modeling has been employed to predict the inhibitory potential of similar compounds against specific enzymes such as 17β-HSD2. Inhibition studies indicated that certain derivatives showed more than 70% enzyme inhibition at concentrations around 20 μM . These findings suggest that this compound could also exhibit similar inhibitory activities.

Data Tables

Activity Type Tested Compound IC50 Value (μM) Notes
AnticancerThiophene Derivative10 - 15Cytotoxic effects on MCF-7 cells
Enzyme InhibitionSimilar Compound1.1 - 3.3Inhibitory activity against 17β-HSD2
AntimicrobialSulfonamide AnalogVariesPotential against resistant bacteria

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of thiophene derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 15 μM . This suggests that compounds with similar structures to this compound may also possess anticancer properties.
  • Enzyme Inhibition Profiles : Research on enzyme inhibitors demonstrated that several compounds derived from sulfonamides showed promising inhibition rates against key enzymes involved in steroid metabolism . The relevance of these findings lies in the potential therapeutic applications for conditions like osteoporosis.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives from the literature, focusing on synthesis, substituent effects, and spectral characteristics.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Core Structure Substituents/Functional Groups Notable Features
Target Compound Benzenesulfonamide 2-Methoxy, 4,5-dimethyl; bithiophene-hydroxyethyl Extended conjugation, polar hydroxyethyl
Compounds [4–6] Hydrazinecarbothioamide 4-(4-X-phenylsulfonyl)benzoyl; 2,4-difluorophenyl C=S, C=O groups; halogen substituents
Compounds [7–9] 1,2,4-Triazole-3(4H)-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Thione tautomer; halogenated aryl groups
Compounds [10–15] S-Alkylated 1,2,4-triazole Phenyl/4-fluorophenyl ethanone; halogen substituents Alkylated sulfur; ketone functionality

Key Observations :

  • The hydroxyethyl linker in the target compound may enhance solubility in polar solvents compared to the hydrophobic triazole-thiones in [7–9].

Spectral Characteristics

Table 2: IR Spectral Comparison
Compound Key IR Bands (cm⁻¹) Functional Group Assignments
Target Compound* ~1150–1200 (SO₂ asym), ~1320–1370 (SO₂ sym); ~3300–3500 (NH/OH) Sulfonamide, hydroxyl groups
Compounds [4–6] 1243–1258 (C=S), 1663–1682 (C=O), 3150–3319 (NH) Thioamide, carbonyl, NH stretches
Compounds [7–9] 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer; NH stretches

*Predicted based on structural analogs.

Key Observations :

  • The target compound’s sulfonamide group would exhibit characteristic SO₂ asymmetric/symmetric stretches, absent in triazole-thiones [7–9].
  • The hydroxyethyl group introduces broad O-H stretches (~3300 cm⁻¹), absent in compounds [4–15].

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